4',5-Dichloro-2-hydroxychalcone
Description
Overview of Chalcones as Biologically Active Scaffolds
The chalcone (B49325) framework is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a diverse array of biological targets. nih.govnih.gov This bioactivity is largely attributed to the α,β-unsaturated ketone moiety, which can participate in various biological reactions. alliedacademies.orgnih.gov Chalcones are secondary metabolites found in many edible plants and are known to play a role in plant defense mechanisms. mdpi.com
The biological activities of chalcones are extensive and well-documented, encompassing a wide spectrum of pharmacological effects. acs.orgresearchgate.net These include:
Antimicrobial and Antifungal Properties: Chalcones have demonstrated efficacy against a range of bacteria and fungi. alliedacademies.orgnih.gov
Anticancer and Antitumor Activity: Numerous studies have highlighted the potential of chalcone derivatives to inhibit the growth of various cancer cell lines. ontosight.airesearchgate.netmdpi.com
Anti-inflammatory Effects: Chalcones are known to exhibit significant anti-inflammatory properties. alliedacademies.orgacs.org
Antioxidant Capabilities: The chemical structure of chalcones contributes to their ability to scavenge free radicals. ontosight.airesearchgate.net
Other Pharmacological Activities: The list of biological effects also includes antiviral, antimalarial, antidiabetic, and neuroprotective properties, among others. nih.govacs.orgmdpi.com
The broad and potent bioactivity of chalcones has cemented their status as highly attractive molecules for the development of new therapeutic agents. acs.orgzenodo.org
Historical Context of Chalcone Research in Medicinal Chemistry
The therapeutic use of plants and herbs containing chalcones dates back thousands of years for treating various ailments. nih.gov However, the systematic investigation of chalcones in medicinal chemistry is a more recent development. The journey of chalcone research has been marked by a transition from the study of natural extracts to the synthesis and evaluation of a vast number of derivatives. zenodo.orgnih.gov
The ease of synthesizing chalcones, primarily through the Claisen-Schmidt condensation, has been a significant factor in their extensive exploration. acs.orgnih.gov This straightforward synthesis allows for the creation of diverse libraries of chalcone derivatives, facilitating structure-activity relationship (SAR) studies. nih.gov Over the years, research has evolved to include the incorporation of various heterocyclic moieties into the chalcone framework, further expanding their biological potential. nih.gov Some chalcone-based compounds, such as metochalcone (B1676507) and sofalcone, have even been approved for clinical use, underscoring their therapeutic relevance. nih.govacs.org
Significance of Dichlorinated Chalcone Derivatives in Contemporary Research
In the vast landscape of chalcone research, halogenated derivatives, particularly those containing chlorine, have garnered considerable attention. The introduction of chlorine atoms into the chalcone scaffold can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic character, which in turn can enhance its biological activity. mdpi.com
Dichlorinated chalcones, including 4',5-Dichloro-2-hydroxychalcone, are a subject of ongoing investigation. Research suggests that the presence and position of chlorine substituents are crucial for the biological activities of these compounds. mdpi.com For instance, certain chlorinated chalcones have shown significant antibacterial activity. mdpi.com The synthesis of various dichloro-substituted chalcones is actively pursued to explore their potential as antifungal, antitubercular, and antiproliferative agents. mdpi.com The continued exploration of dichlorinated chalcone derivatives is driven by the prospect of developing novel and more potent therapeutic agents for a range of diseases. nih.govmdpi.com
| Feature | Description |
| Core Structure | 1,3-diphenyl-2-propen-1-one |
| Biosynthetic Precursor | Flavonoids and Isoflavonoids mdpi.comalliedacademies.org |
| Key Functional Group | α,β-unsaturated ketone alliedacademies.orgnih.gov |
| Primary Synthesis Method | Claisen-Schmidt Condensation acs.orgnih.gov |
Structure
3D Structure
Properties
CAS No. |
93942-33-7 |
|---|---|
Molecular Formula |
C15H10Cl2O2 |
Molecular Weight |
293.1 g/mol |
IUPAC Name |
(E)-3-(5-chloro-2-hydroxyphenyl)-1-(4-chlorophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H10Cl2O2/c16-12-4-1-10(2-5-12)14(18)7-3-11-9-13(17)6-8-15(11)19/h1-9,19H/b7-3+ |
InChI Key |
FDICQHLLNKLPEY-XVNBXDOJSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/C2=C(C=CC(=C2)Cl)O)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CC2=C(C=CC(=C2)Cl)O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 4 ,5 Dichloro 2 Hydroxychalcone and Analogues
Classical Claisen-Schmidt Condensation
The cornerstone of chalcone (B49325) synthesis, including that of 4',5-dichloro-2-hydroxychalcone, is the Claisen-Schmidt condensation. This reaction involves the base- or acid-catalyzed condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025). nih.govevitachem.com For the specific synthesis of this compound, the precursors are 5-chloro-2-hydroxyacetophenone and 4-chlorobenzaldehyde (B46862). sigmaaldrich.comchegg.com
Base-Catalyzed Approaches
Base-catalyzed Claisen-Schmidt condensation is the most prevalent method for synthesizing chalcones. nih.gov This approach typically utilizes strong bases such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in a protic solvent like ethanol (B145695) or methanol (B129727). evitachem.comnih.gov The reaction proceeds through the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. Subsequent dehydration of the resulting aldol (B89426) adduct yields the α,β-unsaturated ketone core structure of the chalcone.
The general procedure involves dissolving 5-chloro-2-hydroxyacetophenone and 4-chlorobenzaldehyde in an alcoholic solvent, followed by the addition of an aqueous solution of the base. The reaction mixture is typically stirred at room temperature or gently heated to facilitate the condensation. evitachem.com The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the product is usually precipitated by acidifying the reaction mixture with a dilute acid, such as hydrochloric acid (HCl), and then collected by filtration.
Table 1: Overview of Base-Catalyzed Claisen-Schmidt Condensation for Chalcone Synthesis
| Catalyst | Solvent(s) | General Conditions | Typical Yields |
| NaOH | Ethanol, Methanol | Room temperature or reflux | Good to Excellent |
| KOH | Ethanol, Methanol | Room temperature or reflux | Good to Excellent |
| Ba(OH)₂ | Not specified | Not specified | Not specified |
| LiOH | Methanol | Not specified | Variable |
Acid-Catalyzed Approaches
While less common than base-catalyzed methods, acid-catalyzed Claisen-Schmidt condensation offers an alternative route to chalcone synthesis. This method typically employs strong acids like sulfuric acid (H₂SO₄) or hydrogen chloride (HCl) gas dissolved in a suitable solvent. nih.gov The mechanism involves the protonation of the benzaldehyde carbonyl group, which enhances its electrophilicity, followed by the attack of the enol form of the acetophenone.
In some instances, Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) have also been utilized to catalyze the condensation. nih.gov The reaction conditions for acid-catalyzed synthesis can vary, often requiring anhydrous conditions to prevent side reactions. The yields are generally comparable to base-catalyzed methods, but this approach can be advantageous when the starting materials are sensitive to basic conditions. For the synthesis of this compound, this would involve the reaction of 5-chloro-2-hydroxyacetophenone and 4-chlorobenzaldehyde in the presence of an acid catalyst.
Advanced Synthesis Techniques
In recent years, more efficient and environmentally benign methods for chalcone synthesis have been developed, moving away from traditional solvent-based, long-duration reactions.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of Claisen-Schmidt condensation, microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields with cleaner product profiles. pharmacophorejournal.comnih.gov This technique is applicable to both base- and acid-catalyzed reactions and can often be performed under solvent-free conditions, aligning with the principles of green chemistry.
For the synthesis of dichlorinated hydroxychalcones, a mixture of the substituted acetophenone and benzaldehyde with a solid-supported catalyst or a small amount of a high-boiling solvent can be subjected to microwave irradiation. Studies have shown that a variety of functional groups, including chloro substituents, are stable under these conditions. pharmacophorejournal.com For example, the microwave-assisted synthesis of various 2'-hydroxychalcones has been successfully demonstrated using potassium hydroxide in ethanol, achieving good yields in a matter of minutes. uni.lu
Mechanochemical Synthesis (Ball Mill Conditions)
Mechanochemistry, which involves inducing reactions through mechanical force, offers a solvent-free and often more efficient alternative to traditional solution-phase synthesis. nih.gov High-speed ball milling is a common mechanochemical technique where the reactants and a catalytic amount of a solid base (like KOH or NaOH) are ground together in a milling jar. The mechanical energy generated facilitates the reaction, often leading to high yields in a short amount of time. researchgate.netconsensus.appmdpi.com
A study on the mechanochemical synthesis of a series of 2'-hydroxychalcones demonstrated the efficacy of this method. mdpi.com Specifically, the synthesis of a di-chlorinated 2'-hydroxychalcone (B22705) was achieved with an 81% yield by grinding the corresponding 5'-halogen-2'-hydroxy-substituted acetophenone and 4-chlorobenzaldehyde with potassium hydroxide in a ball mill for one hour. nih.gov This highlights the potential for a green and efficient synthesis of this compound using this advanced technique.
Table 2: Comparison of Advanced Synthesis Techniques for Chalcones
| Technique | Typical Reaction Time | Solvent | Key Advantages |
| Microwave-Assisted | Minutes | Minimal or solvent-free | Rapid, high yields, clean reactions |
| Mechanochemical | Minutes to Hours | Solvent-free | Environmentally friendly, high yields, simple work-up |
Derivatization Strategies for Structural Modification
The chalcone scaffold, with its versatile chemical handles, is amenable to a wide range of structural modifications. These derivatization strategies are crucial for developing analogues with tailored properties. The primary sites for modification on this compound are the hydroxyl group on the A-ring and the α,β-unsaturated carbonyl system.
The phenolic hydroxyl group can undergo various reactions, including etherification and esterification. nih.gov For instance, alkylation of the hydroxyl group can be achieved by reacting the chalcone with alkyl halides in the presence of a base. This modification can influence the compound's solubility and biological activity.
The α,β-unsaturated carbonyl system is a key feature for Michael addition reactions. This allows for the introduction of a variety of nucleophiles, leading to the formation of pyrazoline, pyrimidine, and other heterocyclic structures. nih.gov Furthermore, the double bond can be subjected to epoxidation or cyclopropanation to introduce new functionalities. The carbonyl group itself can be reduced to a secondary alcohol or undergo reactions with organometallic reagents. These modifications allow for the exploration of a vast chemical space and the generation of diverse libraries of chalcone derivatives for further investigation. nih.gov
Synthesis of Substituted Chalcone Analogues
The most prevalent and versatile method for synthesizing chalcones is the Claisen-Schmidt condensation. core.ac.uksaudijournals.com This reaction involves an aldol condensation between an acetophenone and a benzaldehyde derivative. alliedacademies.org The reaction can be catalyzed by either a base or an acid.
The synthesis of this compound is specifically achieved via a Claisen-Schmidt condensation. evitachem.com The process involves the reaction of 5'-chloro-2'-hydroxyacetophenone (B72141) with 4-chlorobenzaldehyde. The reaction is typically conducted in the presence of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), using a solvent like ethanol. evitachem.combioline.org.br
Base-Catalyzed Synthesis: The base-catalyzed Claisen-Schmidt condensation is the most common approach for chalcone synthesis. core.ac.uk Strong bases like NaOH and KOH are frequently used, often in aqueous or alcoholic solutions at room temperature or with gentle heating. core.ac.ukbioline.org.br The reaction mechanism involves the deprotonation of the α-carbon of the acetophenone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone structure of the chalcone. core.ac.uk Researchers have successfully synthesized a variety of chalcone derivatives using NaOH or KOH in solvents like methanol or ethanol, often achieving high yields of over 80%. core.ac.uknih.gov
Acid-Catalyzed Synthesis: While less common, acid catalysis provides an alternative route for the Claisen-Schmidt condensation. saudijournals.com This method is particularly advantageous when the reacting molecules contain base-sensitive functional groups. saudijournals.com Acids such as hydrogen chloride (HCl) or sulfuric acid (H₂SO4) can be used. core.ac.uknih.gov The mechanism proceeds through the formation of an enol from the acetophenone, which then attacks the protonated aldehyde. core.ac.uk Other catalytic systems, including thionyl chloride in ethanol (SOCl₂/EtOH) which generates HCl in situ, and Lewis acids like zirconium tetrachloride (ZrCl₄), have also been employed to synthesize substituted chalcones efficiently. core.ac.ukresearchgate.net
Other Synthetic Methods: Beyond the Claisen-Schmidt condensation, the Friedel-Crafts acylation offers another pathway. In this method, a phenol (B47542) can be directly acylated with a cinnamoyl chloride derivative to form the chalcone skeleton. alliedacademies.orgsaudijournals.com
Table 1: Selected Synthetic Methodologies for Substituted Chalcones
| Catalyst/Reagent | Starting Materials Example | Conditions | Key Features |
|---|---|---|---|
| Sodium Hydroxide (NaOH) | Substituted Acetophenone + Substituted Benzaldehyde | Ethanol, Room Temperature or Reflux | Most common and conventional method; high yields. core.ac.ukbioline.org.brnih.gov |
| Potassium Hydroxide (KOH) | 2-Acetylnaphthalene + Substituted Benzaldehyde | Methanol | Widely used base catalyst for condensation. core.ac.uknih.gov |
| Hydrogen Chloride (HCl) | Hydroxyl-substituted Acetophenone + Aldehyde | Ethanol | Acid-catalyzed alternative, useful for base-sensitive substrates. core.ac.uknih.gov |
| Zirconium Tetrachloride (ZrCl₄) | Substituted Acetophenone + Substituted Benzaldehyde | Dichloromethane (DCM) or Solvent-free | Lewis acid catalysis; offers an environmentally benign route. core.ac.uk |
| SOCl₂/EtOH | Substituted Acetophenone + Substituted Benzaldehyde | Not specified | In situ generation of HCl catalyst. core.ac.uk |
Formation of Metal Complexes with Chalcone Ligands
Chalcones, particularly those with a hydroxyl group at the 2'-position, are effective ligands for forming coordination complexes with various metal ions. alliedacademies.orgoaji.net The presence of the hydroxyl group and the adjacent carbonyl oxygen creates a bidentate chelation site, allowing the chalcone to bind strongly to a central metal atom. alliedacademies.orgoaji.net These complexes often exhibit distinct geometries, such as square planar or octahedral, depending on the metal ion and coordination number. alliedacademies.org
The general procedure for synthesizing these metal complexes involves reacting the chalcone ligand with a metal salt, often a chloride or acetate (B1210297) salt, in a suitable solvent. oaji.net The mixture is typically heated under reflux for several hours to facilitate the complexation reaction. oaji.net For instance, Fe(III) complexes have been prepared by refluxing an ethanolic solution of a 2'-hydroxychalcone derivative and iron(III) chloride (FeCl₃·6H₂O). oaji.net
A variety of transition metals have been shown to form complexes with chalcone ligands. These include:
Iron (Fe(III)) oaji.net
Copper (Cu(II)) alliedacademies.orgalliedacademies.org
Cobalt (Co(II)) alliedacademies.orgalliedacademies.org
Nickel (Ni(II)) alliedacademies.orgalliedacademies.org
Zinc (Zn(II)) alliedacademies.org
Ruthenium (Ru(III)) alliedacademies.orgnih.gov
Rhodium (Rh(III)) alliedacademies.org
The coordination of the chalcone to the metal ion is confirmed through spectroscopic techniques. In infrared (IR) spectroscopy, a shift in the vibrational frequencies of the C=O (carbonyl) and C-O (hydroxyl) groups indicates their involvement in bonding with the metal. oaji.net The formation of a new band at lower frequencies can be attributed to the new metal-oxygen (M-O) bond. researchgate.net
Table 2: Examples of Metal Complexes with Chalcone Ligands
| Chalcone Ligand Type | Metal Ion | General Synthetic Method |
|---|---|---|
| 2'-Hydroxychalcones | Fe(III) | Refluxing the chalcone and FeCl₃·6H₂O in ethanol. oaji.net |
| 2'-Hydroxy-5'-X-chalcones (X=H, CH₃, Cl) | Co(II), Ni(II), Cu(II) | Solution synthesis, specific conditions not detailed. alliedacademies.orgalliedacademies.org |
| Bis-Chalcone Derivatives | Ru(III) | Not detailed, but results in a stable complex. nih.gov |
| 2'-Hydroxychalcone Derivatives | Cu(II) | Solution synthesis with copper(II) salts. researchgate.net |
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 5'-Chloro-2'-hydroxyacetophenone |
| 4-Chlorobenzaldehyde |
| Sodium Hydroxide |
| Potassium Hydroxide |
| Ethanol |
| Hydrogen Chloride |
| Sulfuric Acid |
| Thionyl Chloride |
| Zirconium Tetrachloride |
| Cinnamoyl Chloride |
| Iron(III) Chloride |
| Copper(II) |
| Cobalt(II) |
| Nickel(II) |
| Zinc(II) |
| Ruthenium(III) |
| Rhodium(III) |
| 2-Acetylnaphthalene |
| Methanol |
Elucidation of Molecular Mechanisms of Action
Enzyme Inhibition Studies
Research into the enzyme inhibitory capacity of chalcones, a class of compounds to which 4',5-Dichloro-2-hydroxychalcone belongs, has shown that they can interact with a wide range of enzymes. These interactions are often driven by the unique α,β-unsaturated ketone moiety that characterizes the chalcone (B49325) scaffold. nih.gov
Metalloproteins are a class of proteins that contain a metal ion cofactor. Specific research data on the direct interaction between this compound and metalloproteins is not extensively available in the reviewed scientific literature.
Table 1: Metalloprotein Interaction Data for this compound
| Enzyme Target | Interaction Details | Outcome |
|---|
Cysteine proteases are enzymes that degrade proteins, playing essential roles in various biological processes. nih.govparkinson.org While some chalcone derivatives have been investigated as potential inhibitors of cysteine proteases, such as those from SARS-CoV-2, specific inhibitory data for this compound against this class of enzymes is not detailed in the available research. nih.govnih.gov The development of inhibitors for cysteine proteases is an active area of research for various diseases. parkinson.orgwikipedia.org
Table 2: Cysteine Protease Inhibition Data for this compound
| Enzyme Target | IC₅₀ Value | Inhibition Type |
|---|
Cyclooxygenase (COX) enzymes are key to the biosynthesis of prostaglandins (B1171923), which are mediators of inflammation and pain. nih.gov Chalcones are recognized as a scaffold for developing COX inhibitors, particularly selective COX-2 inhibitors. nih.govnih.gov A study on 2'-hydroxychalcone (B22705) analogues showed that the introduction of a chloro group at the 4-position of the B-ring resulted in inhibitory activity on prostaglandin (B15479496) E2 (PGE2) production, which is a downstream effect of COX activity. researchgate.net However, specific IC₅₀ values for this compound against COX-1 and COX-2 are not provided in the currently available literature.
Table 3: Cyclooxygenase (COX) Inhibition Data for this compound
| Enzyme Target | IC₅₀ Value | Selectivity |
|---|---|---|
| COX-1 | Data not available | Data not available |
Lipoxygenase (LOX) enzymes are involved in the synthesis of leukotrienes, which are inflammatory mediators. nih.gov Chalcone derivatives have been explored as potential LOX inhibitors, with some showing potent dual inhibition of both COX-2 and 5-LOX. nih.gov Research on 3,4-dihydroxychalcones demonstrated significant 5-lipoxygenase inhibitory effects. researchgate.net Despite the interest in chalcones as LOX inhibitors, specific data quantifying the inhibitory effect of this compound on LOX enzymes is not available in the reviewed studies.
Table 4: Lipoxygenase (LOX) Inhibition Data for this compound
| Enzyme Target | IC₅₀ Value | Inhibition Type |
|---|
Catechol-O-methyltransferase (COMT) is an enzyme that plays a crucial role in the metabolism of catecholamine neurotransmitters. wikipedia.org COMT inhibitors are used in the management of Parkinson's disease to prolong the effects of levodopa. parkinson.orgnih.govnih.gov While various compounds, including nitrocatechols and some natural flavonoids, have been identified as COMT inhibitors, there is no specific research available that demonstrates the inhibition of COMT by this compound. nih.govfrontiersin.org
Table 5: Catechol-O-methyltransferase (COMT) Inhibition Data for this compound
| Enzyme Target | IC₅₀ Value | Inhibition Type |
|---|
Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B) are important targets in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease, respectively. nih.govnih.govparkinson.org A study on a series of 2'-hydroxychalcones found that halogen substituents on the B-ring generally led to higher AChE inhibitory activity, with IC₅₀ values for some analogues in the range of 40–85 µM. mdpi.com These compounds were found to act as mixed-type inhibitors. mdpi.com While this suggests that chlorinated 2'-hydroxychalcones are promising, specific IC₅₀ values for this compound against AChE were not reported in this study. mdpi.com
Similarly, various chalcone derivatives have been identified as potent and selective inhibitors of human MAO-B. nih.gov For instance, 2,4'-dichloro-4-dimethylaminochalcone showed potent hMAO-B inhibition with an IC₅₀ value of 0.075 µM. nih.gov However, specific inhibitory data for this compound against MAO-B is not available in the reviewed literature.
Table 6: AChE and MAO-B Inhibition Data for this compound
| Enzyme Target | IC₅₀ Value | Inhibition Type |
|---|---|---|
| Acetylcholinesterase (AChE) | Data not available | Data not available |
Neutrophil Elastase Inhibition
Neutrophil elastase is a serine protease found in the azurophilic granules of neutrophils. abcam.com This enzyme is involved in the breakdown of various proteins, including elastin, at sites of inflammation. abcam.com The activity of neutrophil elastase is a key component of the inflammatory process.
In the context of discovering new inhibitors for human neutrophil elastase (HNE), a study involving structure-based virtual screening identified several new HNE inhibitors in the low micromolar range. rsc.org While this particular study did not specifically name this compound, it highlights the ongoing search for novel chemotypes for HNE inhibition. The inhibition of HNE is considered a therapeutic target for conditions like Chronic Obstructive Pulmonary Disease (COPD). rsc.org The inhibitory activity of compounds is often quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). For instance, the control inhibitor SPCK has a Ki of 10 µM for human leukocyte elastase. abcam.com
Receptor Binding and Modulation
The interaction of this compound with various receptors is a key area of research to understand its potential biological effects.
Estrogen Receptor Alpha Interactions
The estrogen receptor alpha (ERα) is a ligand-activated transcription factor that plays a crucial role in mediating the effects of estrogen. ERα can be modulated by various compounds, leading to either activation or repression of target gene transcription. nih.gov Research has shown that ERα can interact with other proteins, such as the aryl hydrocarbon receptor (AHR) and the aryl hydrocarbon receptor nuclear translocator (ARNT), to mediate its effects. nih.gov The specific interactions of this compound with ERα are a subject of ongoing investigation.
GABAA Receptor Binding
The γ-aminobutyric acid type A (GABAA) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. nih.gov It is a ligand-gated ion channel that, when activated by GABA, increases chloride ion influx, leading to hyperpolarization of the neuron and reduced excitability. nih.gov The GABAA receptor is a complex heteropentamer with multiple subunits and various allosteric binding sites, making it a target for a wide range of drugs. nih.gov The binding and modulatory effects of this compound on GABAA receptors are being explored to understand its potential neurological activities.
Serotonin (B10506) 5-HT1A Receptor Modulation
The serotonin 5-HT1A receptor is a G protein-coupled receptor that plays a significant role in regulating mood, anxiety, and stress responses. nih.govpsychopharmacologyinstitute.com Activation of these receptors can lead to anxiolytic effects. psychopharmacologyinstitute.comresearcher.life The modulation of the 5-HT1A receptor by external compounds is a key area of psychiatric drug development. nih.gov Research into how this compound interacts with and modulates the 5-HT1A receptor is crucial for determining its potential impact on serotonergic neurotransmission.
Cellular Signaling Pathway Interventions
Cellular signaling pathways are complex networks that control fundamental cellular processes such as proliferation, apoptosis, and inflammation. nih.gov The ability of a compound to intervene in these pathways can have significant biological consequences.
Chalcones, as a class of compounds, have been shown to influence various signaling pathways. For instance, the related compound 2'-hydroxy-4',5'-dimethoxychalcone (B1253414) has been found to induce apoptosis in cancer cells by activating the death receptor 5 (DR5) signaling pathway through a mechanism involving reactive oxygen species (ROS) and the ATF4-CHOP axis. nih.gov Another related compound, 2ʹ-Hydroxychalcone, has been shown to inhibit the migration of macrophages and reduce the levels of inflammatory factors by potentially acting on the ROS/NF-κB signaling pathway. researchgate.net
Nrf2 Signaling Pathway Activation
Chalcones are recognized for their capacity to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.gov This pathway is a critical regulator of cellular defense against oxidative and xenobiotic stresses. nih.gov The activation of Nrf2 by chalcones leads to the expression of a suite of antioxidant and cytoprotective genes. nih.gov The α,β-unsaturated carbonyl group present in the chalcone structure is thought to be a key feature, acting as a Michael acceptor that can interact with cellular components to trigger this pathway. nih.gov While the broader class of chalcones is known to activate Nrf2, the specific interactions of this compound within this pathway are a key area of investigation. Research on other hydroxychalcones, such as 2',5'-dihydroxychalcone (B1234639), has shown that they can trigger the Nrf2 transcriptional response. nih.govnih.gov However, in the case of 2',5'-dihydroxychalcone, this activation was found to be independent of reactive oxygen species (ROS) production, suggesting a direct interaction with the signaling cascade. nih.govnih.gov Further studies are needed to delineate the precise mechanism of Nrf2 activation by this compound.
NAD(P)H: Quinone Oxidoreductase 1 (NQO1) Level Modulation
NAD(P)H: quinone oxidoreductase 1 (NQO1) is a crucial enzyme in cellular detoxification, catalyzing the two-electron reduction of quinones and other xenobiotics, thereby preventing the generation of reactive semiquinones. nih.govnih.gov The expression of NQO1 is regulated by the Keap1/Nrf2/ARE pathway. nih.gov Given that chalcones can activate the Nrf2 pathway, it is plausible that this compound modulates NQO1 levels. nih.gov The induction of NQO1 is a key component of the cellular antioxidant defense system. mdpi.com Research on NQO1 has established its role in protecting against oxidative stress across various tissues. nih.gov While direct evidence for this compound modulating NQO1 is still emerging, the established link between chalcone structures and Nrf2 activation provides a strong basis for this mechanism. nih.gov
Oxidative Stress Response Pathways
The cellular response to oxidative stress involves a complex network of pathways designed to neutralize harmful reactive oxygen species (ROS) and repair resulting damage. nih.gov Chalcones are known to influence these pathways, often exhibiting a dual role as both pro-oxidants and antioxidants. mdpi.comnih.gov
Glutathione (B108866) (GSH) Level Enhancement
Glutathione (GSH) is a critical intracellular antioxidant, playing a key role in detoxifying harmful substances and neutralizing ROS. mdpi.com Studies on hydroxychalcones have demonstrated their ability to modulate cellular GSH levels. nih.gov For example, 2',5'-dihydroxychalcone was observed to induce a biphasic response, initially causing a drop in intracellular GSH, followed by a significant increase. nih.gov This increase in GSH is considered an adaptive antioxidant response. nih.govnih.gov The mechanism for this enhancement can be multifaceted, potentially involving the activation of the Nrf2 pathway, which regulates the expression of enzymes involved in GSH synthesis. nih.govmdpi.com The ability of this compound to enhance GSH levels would represent a significant aspect of its cytoprotective and antioxidant properties.
Interactions with Biomolecules
The biological activity of a compound is fundamentally determined by its interactions with cellular macromolecules.
DNA Binding Properties
The ability of small molecules to bind to DNA can have profound implications for cellular processes. Chalcones and their derivatives have been investigated for their DNA binding properties. nih.gov These interactions can occur through various modes, including intercalation between base pairs or binding to the minor groove. Such binding can influence DNA replication and transcription, potentially contributing to the compound's observed biological effects. While specific studies on the DNA binding of this compound are not extensively detailed in the provided context, the general class of chalcones has been shown to interact with DNA. evitachem.comnih.gov Further research, including techniques like UV-visible spectroscopy, fluorescence spectroscopy, and molecular docking, would be necessary to fully characterize the DNA binding properties of this specific chalcone. researchgate.net
Protein Interactions
While specific protein targets for this compound have not been definitively identified in the currently available literature, the broader class of chalcones is known to interact with a wide range of proteins, often leading to the inhibition of their biological function. The α,β-unsaturated carbonyl system present in chalcones makes them susceptible to nucleophilic attack by amino acid residues within protein active sites, particularly cysteine and histidine. This can lead to covalent modification and irreversible inhibition of the protein.
For instance, studies on other hydroxychalcones have demonstrated their ability to inhibit various enzymes. 2'-hydroxychalcones have been shown to inhibit inflammatory mediators like synovial human recombinant phospholipase A2. nih.gov Furthermore, some chalcone derivatives have been identified as inhibitors of enzymes such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), which are key players in the inflammatory cascade. nih.gov Another study on 2',4'-dihydroxychalcone (B613834) suggested its role as an inhibitor of Hsp90, a chaperone protein crucial for the stability and function of many signaling proteins. ajchem-a.com This inhibition was proposed to be a key part of its antifungal mechanism against Aspergillus fumigatus. ajchem-a.com Given the structural similarities, it is plausible that this compound could also interact with and inhibit a similar range of protein targets, although specific enzymatic assays and binding studies are required for confirmation.
Other Proposed Mechanisms
Beyond direct protein inhibition, other mechanisms have been proposed to contribute to the bioactivity of this compound, leveraging its unique chemical structure.
Chelate Formation with Metal Ions
The presence of the 2'-hydroxyl group and the adjacent carbonyl oxygen in this compound provides a bidentate chelation site for metal ions. nih.gov Chalcones with this substitution pattern are known to form stable complexes with various transition metal ions, including Co(II), Ni(II), and Cu(II). ajchem-a.comajchem-a.com The formation of these metal complexes can significantly alter the biological activity of the parent chalcone.
Table 1: Spectroscopic Data for Metal Complexes of a Related Dichlorochalcone
| Compound | ν(C=O) (cm⁻¹) | ν(M-O) (cm⁻¹) |
| 4-methoxy-2”,4”-dichlorochalcone | 1655 | - |
| Co(II) complex | 1625 | 480 |
| Ni(II) complex | 1653 | 475 |
| Cu(II) complex | 1640 | 485 |
Data adapted from a study on 4-methoxy-2”,4”-dichlorochalcone and its metal complexes. ajchem-a.com
Conjugated Addition to Nucleophilic Groups (e.g., thiol groups)
The α,β-unsaturated ketone moiety in this compound acts as a Michael acceptor, making it susceptible to conjugate addition by nucleophiles such as the thiol groups of cysteine residues in proteins and the antioxidant glutathione (GSH). This covalent modification of critical cellular thiols can disrupt their function and lead to cellular stress and apoptosis.
Cell Wall and Membrane Targeting (Fungi)
The antifungal activity of chalcones, including likely that of this compound, is often attributed to their ability to disrupt the fungal cell wall and membrane. nih.gov The fungal cell wall, a structure absent in mammalian cells, is an attractive target for antifungal agents. It is primarily composed of β-glucans, chitin, and mannoproteins. chemrevlett.com
Studies on other chalcones have provided insights into these mechanisms. For example, some chalcone derivatives have been found to inhibit enzymes involved in the synthesis of the fungal cell wall. mdpi.com A study on a 2',4'-dichloro-chalcone demonstrated that it could increase the permeability of the cell membrane in Fusarium tricinctum and Trichothecium roseum. mdpi.com This disruption of membrane integrity can lead to the leakage of intracellular components and ultimately cell death. semanticscholar.org
Furthermore, some chalcones have been shown to target ergosterol, a key component of the fungal cell membrane, leading to its disruption. nih.gov The inhibition of Hsp90 by 2',4'-dihydroxychalcone is also relevant in this context, as Hsp90 is linked to the β-1,3-glucan synthesis axis, which is crucial for maintaining cell wall integrity in fungi. ajchem-a.com The collective evidence from studies on related chalcones suggests that this compound likely exerts its antifungal effects through a multi-pronged attack on the fungal cell wall and membrane, although specific studies are needed to confirm these mechanisms for this particular compound.
Structure Activity Relationship Sar Studies and Rational Design
Influence of Substituents on Aromatic Rings
The nature and position of substituents on the aromatic A and B rings of the chalcone (B49325) scaffold play a pivotal role in modulating their biological activities. acs.orgnih.gov
The presence, number, and position of halogen atoms on the chalcone framework significantly influence its bioactivity. Halogenation can alter the electronic properties, lipophilicity, and metabolic stability of the molecule. mdpi.comresearchgate.net
Dichloro Substitution : The specific placement of two chlorine atoms, as seen in 4',5-Dichloro-2-hydroxychalcone, is a key determinant of its biological profile. ontosight.ai Studies on various halogenated chalcones have shown that the position and electronegativity of the halogen impact their efficacy. For instance, research on a series of mono- and di-halogenated chalcones revealed that antifungal activity was enhanced when the B-ring was halogenated. researchgate.net Furthermore, the activity was found to increase with more electronegative halogens like fluorine. researchgate.net In some cases, dichloro-substituted chalcones have demonstrated significant inhibitory effects against fungal pathogens at very low concentrations. mdpi.com The substitution pattern can also affect the molecule's reactivity; for example, 2-bromo, 2-fluoro, and 4-fluoro substituted chalcones have shown better radical scavenging activity than their chlorine-substituted counterparts. researchgate.net
General Halogen Effects : The introduction of electron-withdrawing groups like halogens, particularly on the B-ring, is often favorable for cytotoxic effects in various tumor cell lines. researchgate.net Lipophilic and electron-withdrawing groups such as -chloro and -trifluoromethyl have been associated with antibacterial activity. pharmatutor.org The table below summarizes the effect of different halogenation patterns on the activity of chalcone derivatives based on various studies.
| Compound/Substitution Pattern | Observed Activity | Reference |
| Dichloro-substituted chalcones | Significant antifungal activity | mdpi.com |
| B-ring halogenated chalcones | Increased antifungal activity | researchgate.net |
| Fluoro-substituted chalcones | Increased antifungal activity compared to other halogens | researchgate.net |
| 2-Bromo, 2-fluoro, 4-fluoro chalcones | Better radical scavenging than chloro-substituted chalcones | researchgate.net |
| B-ring electron-withdrawing halogens | Favorable for cytotoxic effects | researchgate.net |
Hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups are critical substituents that modulate the biological properties of chalcones through their electron-donating and hydrogen-bonding capabilities. mdpi.comnih.gov
Hydroxyl Groups : The presence and position of hydroxyl groups are often essential for various biological activities. A 2'-hydroxy group on the A-ring, as in this compound, is particularly significant. mdpi.comnih.gov This group can form an intramolecular hydrogen bond with the carbonyl oxygen, influencing the molecule's conformation and interaction with biological targets. nih.gov The number and location of hydroxyl groups can also impact antioxidant activity, with studies showing that increasing the number of hydroxyl groups enhances radical scavenging properties. mdpi.com For instance, the antioxidant activity of chalcones with hydroxyl groups on ring B was found to increase in the order of 2-OH < 3-OH << 4-OH << 3,4-di-OH. mdpi.com
Methoxy Groups : Methoxy groups, while also being electron-donating, can have different effects compared to hydroxyl groups. In some cases, methoxylation can decrease antioxidant and antimicrobial activities, whereas it may positively affect antitumor activity. nih.gov The conversion of a hydroxyl group to a methoxy group can alter the molecule's polarity and hydrogen bonding capacity, thereby influencing its interaction with specific biological targets. For example, some studies have shown that the presence of methoxy groups on the A-ring can reduce antibacterial activity. mdpi.com However, other research indicates that a methoxy group in the meta position of the B-ring can be favorable for cytotoxic effects. researchgate.net
The interplay between hydroxyl and methoxy groups is complex and context-dependent, as highlighted by various studies.
| Substitution | Effect on Activity | Reference |
| 2'-Hydroxy group | Important for anti-inflammatory and antitumor activity | nih.govmdpi.com |
| Increased number of hydroxyl groups | Enhanced antioxidant activity | mdpi.com |
| Methoxy groups | May decrease antioxidant/antimicrobial activity but enhance antitumor activity | nih.gov |
| Methoxy groups on A-ring | Reduced antibacterial activity in some cases | mdpi.com |
The electronic nature of substituents on the aromatic rings is a fundamental factor in determining the reactivity and biological activity of chalcones. fiveable.me Substituents are broadly classified as electron-donating (activating) or electron-withdrawing (deactivating) groups. libretexts.orglibretexts.org
Electron-Donating Groups (EDGs) : Groups like hydroxyl (-OH), methoxy (-OCH3), and alkyl groups donate electron density to the aromatic ring, making it more nucleophilic. fiveable.me This increased electron density can enhance the reactivity towards electrophiles and influence interactions with biological targets. EDGs have been shown to affect the antiparasitic activity of chalcones. nih.gov However, in some contexts, such as antifungal activity, electron-donating groups have been found to weaken the effect. pharmatutor.org
Electron-Withdrawing Groups (EWGs) : Groups such as halogens (-Cl, -Br, -F), nitro (-NO2), and trifluoromethyl (-CF3) pull electron density away from the aromatic ring, making it more electrophilic. libretexts.orglibretexts.org The presence of EWGs, particularly on the B-ring, has been associated with enhanced cytotoxic and antibacterial activities. researchgate.netpharmatutor.org For example, a trifluoromethyl group in the 3-position of the B-ring was found in a potent antibacterial chalcone. pharmatutor.org The electron-withdrawing effect of fluorine substitution is often a basis for significant differences in the biological properties of compounds. mdpi.com
The balance between electron-donating and electron-withdrawing groups on both rings is crucial for optimizing the desired biological activity.
| Group Type | General Effect on Activity | Reference |
| Electron-Donating Groups | Can enhance antiparasitic activity but may weaken antifungal activity | pharmatutor.orgnih.gov |
| Electron-Withdrawing Groups | Often enhances cytotoxic and antibacterial activities | researchgate.netpharmatutor.org |
| Fluorine substitution | Can significantly alter biological properties due to high electronegativity | mdpi.com |
Significance of the α,β-Unsaturated Carbonyl System
The α,β-unsaturated carbonyl moiety (an enone) is a defining feature of the chalcone scaffold and is widely considered to be essential for many of its biological activities. nih.govresearchgate.net This system consists of a carbonyl group conjugated with a carbon-carbon double bond.
This arrangement creates a polarized system where the β-carbon is electrophilic and susceptible to nucleophilic attack, particularly through a Michael addition reaction. researchgate.net This reactivity allows chalcones to form covalent bonds with nucleophilic residues, such as the thiol groups of cysteine residues in proteins and enzymes. researchgate.net This interaction is believed to be a key mechanism for the biological activities of many chalcones, including their anticancer and anti-inflammatory effects. researchgate.netnih.gov
The integrity of this enone system is often crucial. For example, the reduction of the double bond to form a dihydrochalcone (B1670589) can lead to a significant decrease or complete loss of certain biological activities, although dihydrochalcones can possess their own unique properties. mdpi.com The conjugated double bond also contributes to the planarity of the molecule, which can be important for fitting into the binding sites of target proteins. mdpi.com The α,β-unsaturated carbonyl system is a key pharmacophore that enables chalcones to act as inhibitors of various enzymes and transcription factors. nih.govnih.gov
Role of Specific Positional Isomers and Functional Groups
Beyond the general effects of substituents, the specific position of functional groups on the chalcone framework can have a profound impact on biological activity.
The 2'-Hydroxy Group : As previously mentioned, the 2'-hydroxy group on the A-ring is a particularly important feature. mdpi.comnih.gov Its ability to form a hydrogen bond with the adjacent carbonyl group can lock the molecule into a specific conformation, which may be favorable for binding to a particular biological target. nih.gov The presence of a 2'-hydroxyl has been linked to enhanced antifungal and antitumor activities. nih.govresearchgate.net For example, studies have shown that chalcones with a 2'-hydroxy group exhibit greater antifungal activity than their corresponding flavonols, where this hydroxyl is lost upon cyclization. researchgate.net
Other Positional Isomers : The relative positions of substituents on the aromatic rings can lead to different biological profiles. For example, the arrangement of hydroxyl and methoxy groups on the B-ring can significantly influence antioxidant and anti-inflammatory properties. mdpi.com The specific substitution pattern of the dichloro groups in this compound is a prime example of how positional isomerism dictates the compound's unique characteristics.
Ligand-Based and Target-Based Drug Design Principles
The development of new chalcone derivatives with improved therapeutic properties often employs rational drug design strategies, which can be broadly categorized as ligand-based or target-based. mdpi.comnih.gov
Ligand-Based Drug Design (LBDD) : This approach is utilized when the three-dimensional structure of the biological target is unknown. mdpi.comnih.gov LBDD relies on the knowledge of molecules that are known to be active. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are central to LBDD. mdpi.comorientjchem.org
QSAR : QSAR studies establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. This allows for the prediction of the activity of novel, un-synthesized compounds. orientjchem.org
Pharmacophore Modeling : This technique identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. For chalcones, a pharmacophore model might include features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. orientjchem.org
Target-Based Drug Design (TBDD) : Also known as Structure-Based Drug Design (SBDD), this method is employed when the 3D structure of the biological target (e.g., an enzyme or receptor) has been determined, often through techniques like X-ray crystallography or NMR spectroscopy. mdpi.comnih.gov
Molecular Docking : This is a key TBDD technique that predicts the preferred orientation of a ligand (like a chalcone derivative) when bound to a target protein. mdpi.com It helps to visualize and analyze the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the target. dntb.gov.ua This information can guide the design of new derivatives with improved binding affinity and selectivity. nih.gov
Both LBDD and TBDD have been successfully applied to the design and discovery of promising chalcone derivatives as potential therapeutic agents. mdpi.comannalsofrscb.ro
Computational and in Silico Approaches
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. For chalcones, including 4',5-Dichloro-2-hydroxychalcone, QSAR studies are instrumental in predicting their therapeutic potential.
QSAR models are developed by correlating variations in the structural or physicochemical properties of a series of compounds with their observed biological activities. These models can then be used to predict the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process. For instance, QSAR can help in identifying which substitutions on the chalcone (B49325) scaffold are likely to enhance a specific biological effect, such as anticancer or anti-inflammatory activity.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interaction between this compound and various protein targets.
Cyclooxygenase-2 (COX-2): Molecular docking studies have been employed to investigate the binding of chalcone derivatives to the COX-2 enzyme, a key target in inflammation. japer.ind-nb.inforesearchgate.netnih.gov These simulations help in understanding the binding modes and the specific amino acid residues involved in the interaction, which is crucial for designing more potent and selective COX-2 inhibitors. japer.ind-nb.info The binding affinity and hydrogen bond interactions are key parameters evaluated in these studies. japer.in
Penicillin-Binding Protein 1b (PBP-1b): In the context of antibacterial research, molecular docking has been used to study the interaction of chalcones with Penicillin-Binding Protein 1b (PBP-1b) of bacteria like S. aureus. nih.gov Strong binding affinities in these simulations suggest that the compound could be a potential antibacterial agent by inhibiting bacterial cell wall synthesis. nih.govnih.gov
Catechol-O-methyltransferase (COMT): Docking studies with Catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of neurotransmitters, help in assessing the potential of chalcones as inhibitors. nih.govnih.gov This is particularly relevant for neurodegenerative diseases like Parkinson's. nih.govnih.gov The interactions with the COMT active site and cofactors are analyzed to predict inhibitory potency. nih.govnih.gov
Acetylcholinesterase (AChE): To explore the potential of chalcones in treating Alzheimer's disease, molecular docking simulations are performed with Acetylcholinesterase (AChE). nih.govnih.gov These studies provide insights into how the chalcone might inhibit the enzyme responsible for breaking down the neurotransmitter acetylcholine. nih.govnih.gov
Monoamine Oxidase B (MAO-B): Docking simulations with Monoamine Oxidase B (MAO-B) are conducted to evaluate the potential of chalcones as inhibitors of this enzyme, which is a target for Parkinson's disease and depression. nih.govmdpi.comresearchgate.netscilit.compreprints.org The simulations can reveal the binding mode within the enzyme's active site and predict the selectivity for MAO-B over the MAO-A isoform. nih.gov
Density Functional Theory (DFT) Calculations for Molecular Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. For this compound, DFT calculations provide valuable information about its molecular reactivity. researchgate.netmdpi.com These calculations can determine various molecular properties such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. nih.govmdpi.com This information helps in understanding the molecule's reactivity, stability, and the sites that are most likely to be involved in chemical reactions. nih.govmdpi.com DFT can also be used to study the isomerization of chalcones to their corresponding flavanones. researchgate.net
Ligand-Based Enzymatic Target Predictions
Ligand-based enzymatic target prediction is a computational approach that uses the structure of a molecule like this compound to predict its potential biological targets. These methods are based on the principle that structurally similar molecules are likely to have similar biological activities. By comparing the structure of the chalcone to databases of known active compounds, it is possible to generate a list of potential protein targets. Studies have suggested that chalcone analogues may act as inhibitors of oxidoreductases, kinases, enzymes, and proteases, or as ligands for family A GPCRs. nih.gov
In Silico Assessment of Drug-Likeness and Pharmacokinetic Properties (General Principles)
In silico tools are widely used to predict the drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of compounds like this compound. nih.govanalis.com.mynih.govsciensage.info These predictions are crucial in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles.
Drug-Likeness: Drug-likeness is assessed based on rules like Lipinski's Rule of Five, which evaluates properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.govanalis.com.mynih.gov Compounds that adhere to these rules are more likely to be orally bioavailable.
Pharmacokinetic Properties: In silico models can predict various pharmacokinetic parameters, including:
Absorption: Prediction of gastrointestinal absorption and cell permeability. sciensage.info
Distribution: Estimation of properties like blood-brain barrier penetration. sciensage.info
Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.
Excretion: While less commonly predicted, some models can estimate clearance rates.
Toxicity: Prediction of potential toxicities, such as carcinogenicity. nih.gov
These in silico assessments help in prioritizing compounds for further experimental testing and in identifying potential liabilities early in the drug development process. sciensage.info
Theoretical Insights into Antiradical Activity and Mechanisms
Theoretical calculations, often using methods like DFT, can provide insights into the antiradical activity of this compound. ufms.brresearchgate.net These studies can elucidate the mechanisms by which the chalcone scavenges free radicals. Key aspects that can be investigated include:
Bond Dissociation Enthalpy (BDE): Calculation of the BDE of the hydroxyl group can indicate the ease with which a hydrogen atom can be donated to a free radical.
Ionization Potential (IP) and Electron Affinity (EA): These parameters help in understanding the electron-donating and electron-accepting capabilities of the molecule, which are relevant for single electron transfer mechanisms.
Spin Density Distribution: In the radical formed after hydrogen donation, the distribution of the unpaired electron can be calculated to understand its stability.
By understanding these theoretical parameters, researchers can rationalize the observed antioxidant activity and design new chalcones with enhanced radical scavenging properties. ufms.brresearchgate.net
Biocatalysis and Other Transformative Studies
Bioreduction Processes (e.g., Yeast-mediated Transformations)
The bioreduction of chalcones, particularly the hydrogenation of the α,β-unsaturated double bond, is a well-documented process mediated by various microorganisms, including several yeast species. mdpi.com While direct studies on 4',5-Dichloro-2-hydroxychalcone are not extensively reported, the behavior of structurally similar chalcones in the presence of yeast provides significant insights.
Yeast strains such as Saccharomyces cerevisiae, Yarrowia lipolytica, Rhodotorula rubra, and Rhodotorula glutinis have demonstrated high efficiency in reducing the C=C double bond of chalcones to yield the corresponding dihydrochalcones. nih.govmdpi.com For instance, Yarrowia lipolytica KCh 71, Rhodotorula rubra KCh 4, and Rhodotorula glutinis KCh 242 have shown conversion rates exceeding 98% for many 4'-hydroxychalcone (B163465) substrates. nih.gov The primary transformation is the chemoselective reduction of the carbon-carbon double bond, leaving the carbonyl group intact. mdpi.com This process is advantageous as it represents an environmentally friendly method for producing dihydrochalcones, which also exhibit significant biological activities. scielo.org.mx
Studies on chalcones with chloro-substituents, such as (R)-3-(5-chloro-2-hydroxyphenyl)-3-hydroxyl-1-phenylpropane-1-one, have been successfully performed using Saccharomyces cerevisiae, resulting in stereoselective bioreduction. researchgate.netresearchgate.net This suggests that the chloro-substituents on the this compound molecule would be tolerated by the yeast's enzymatic machinery. The 2'-hydroxy group is also a common feature in substrates for yeast-mediated bioreduction. The process typically involves the use of whole-cell biocatalysts in aqueous or biphasic solvent systems to enhance yield and selectivity. researchgate.netresearchgate.net
The expected bioreduction product of this compound would be 4',5-Dichloro-2-hydroxydihydrochalcone. This transformation underscores the potential of yeast as a biocatalyst for the selective modification of complex molecules. mdpi.com
Table 1: Yeast Strains and Their Efficacy in Chalcone (B49325) Bioreduction
| Yeast Strain | Substrate Type | Efficacy/Conversion Rate | Reference |
| Yarrowia lipolytica KCh 71 | 4'-Hydroxychalcones | >98% | nih.gov |
| Rhodotorula rubra KCh 4 | 4'-Hydroxychalcones | >98% | nih.gov |
| Rhodotorula glutinis KCh 242 | 4'-Hydroxychalcones | >98% | nih.gov |
| Saccharomyces cerevisiae KCh 464 | 4'-Hydroxychalcones | 67% initially, increasing over time | nih.gov |
| Saccharomyces cerevisiae | Chloro-substituted chalcones | High stereoselective reduction | researchgate.netresearchgate.net |
Photodynamic Therapy (PDT) Enhancement Studies
Photodynamic therapy (PDT) is a treatment modality that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that induce cell death. researchgate.net Chalcones have emerged as valuable agents in enhancing the efficacy of PDT, not as photosensitizers themselves, but as adjuncts conjugated to traditional photosensitizing molecules like phthalocyanines. researchgate.networldscientific.com
The strategy involves creating conjugates where a chalcone moiety is linked to a photosensitizer. researchgate.net These hybrid molecules are designed to combine the photosensitizing properties of one component with the biological activities of the chalcone, such as its vascular-disrupting agent (VDA) properties. researchgate.net For instance, novel cationic-chalcone phthalocyanines have been synthesized and evaluated for their dual action in PDT against cancer cells and bacterial biofilms. nih.gov
Photoisomerization Mechanisms
Chalcones are known to undergo photoisomerization, a process involving the reversible or irreversible conversion between their trans (E) and cis (Z) isomers upon exposure to light. photos.or.krscielo.org.mx This transformation occurs around the central α,β-carbon-carbon double bond. researchgate.net The photochemical behavior of chalcones is highly dependent on their substitution pattern. semanticscholar.orgnih.gov
For this compound, several structural features are expected to influence its photoisomerization:
2'-Hydroxy Group: The presence of a hydroxyl group at the 2'-position is known to have a profound effect on the photoisomerization process. nih.gov It can facilitate an excited-state intramolecular hydrogen transfer (ESHT) from the phenolic hydroxyl to the carbonyl oxygen. rsc.orgresearchgate.net This process can lead to a one-way cis-to-trans isomerization, meaning that the cis isomer, upon photoexcitation, efficiently converts to the more stable trans isomer, while the reverse process is suppressed. researchgate.net
Chloro Substituents: The electron-withdrawing chloro groups on the B-ring at the 4' and 5' positions can also impact the electronic properties of the molecule. These substituents may influence the energy levels of the excited states and the stability of the isomers. It has been suggested that electron-donating groups can affect the extent of isomerization, and by extension, electron-withdrawing groups like chlorine are also expected to play a significant role. researchgate.net
The general mechanism involves the excitation of the trans or cis isomer to an excited singlet state, followed by intersystem crossing to a triplet state. researchgate.net It is in the triplet state that the rotation around the Cα-Cβ bond occurs, leading to the formation of the other isomer before decaying back to the ground state. researchgate.net For 2'-hydroxychalcones, the ESHT process creates a transient tautomer in the excited state, which is a key intermediate in the unique one-way isomerization pathway. rsc.orgresearchgate.net
Table 2: Key Factors Influencing Chalcone Photoisomerization
| Structural Feature | Influence on Photoisomerization | Mechanism | Reference |
| α,β-Unsaturated Ketone | Site of E/Z (trans/cis) isomerization | Rotation around the C=C double bond in the excited state | researchgate.net |
| 2'-Hydroxy Group | Promotes one-way cis-to-trans isomerization | Excited-State Intramolecular Hydrogen Transfer (ESHT) | rsc.orgresearchgate.net |
| Substituents (e.g., Chloro) | Modulates electronic properties and stability | Affects excited state energy levels and resonance stabilization | researchgate.net |
Q & A
Q. What are the recommended synthetic routes for 4',5-Dichloro-2-hydroxychalcone, and how can purity be optimized?
The synthesis typically involves Claisen-Schmidt condensation between 2-hydroxyacetophenone derivatives and appropriately substituted benzaldehydes. For 4',5-dichloro substitution, chlorination steps must be carefully controlled to avoid over-halogenation. Post-synthesis purification via column chromatography (silica gel, chloroform/methanol gradient) followed by recrystallization in ethanol can achieve >95% purity. Analytical validation using HPLC with UV detection at 280 nm is critical to confirm purity and structural integrity .
Q. What spectroscopic methods are most effective for characterizing this compound?
- NMR : ¹H and ¹³C NMR are essential for confirming hydroxyl (-OH) and chloro (-Cl) substituent positions. Aromatic protons typically appear as doublets in δ 6.8–7.8 ppm, with hydroxyl protons (δ 9–12 ppm) showing exchange broadening.
- MS : High-resolution mass spectrometry (HRMS) in positive ion mode confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 309.1 for C₁₅H₁₀Cl₂O₂).
- FTIR : Key peaks include C=O stretch (~1650 cm⁻¹) and phenolic O-H stretch (~3200 cm⁻¹) .
Q. How should stability studies be designed for this compound under varying storage conditions?
Conduct accelerated stability testing at 25°C/60% RH and 40°C/75% RH over 3–6 months. Monitor degradation via HPLC, noting hydrolysis of the chalcone backbone (α,β-unsaturated ketone) under high humidity. Store lyophilized samples at -20°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in IC₅₀ values (e.g., antioxidant vs. cytotoxic assays) often arise from assay conditions. Standardize protocols:
- Use DMSO concentrations ≤0.1% to avoid solvent interference.
- Validate cell viability via ATP-based assays (e.g., CellTiter-Glo®) rather than MTT for chalcones, which may reduce tetrazolium salts independently .
- Compare results across multiple cell lines (e.g., HeLa vs. MCF-7) to assess tissue-specific effects.
Q. What computational approaches are recommended to elucidate the structure-activity relationship (SAR) of this compound?
Perform density functional theory (DFT) calculations to map electron density distribution, identifying reactive sites (e.g., electrophilic Cβ in the chalcone backbone). Molecular docking (AutoDock Vina) against targets like NF-κB or COX-2 can predict binding modes. Validate with mutational studies (e.g., alanine scanning) to confirm key residues for interaction .
Q. How can in vitro-in vivo correlation (IVIVC) challenges be addressed for this compound?
- Optimize pharmacokinetic profiling using LC-MS/MS to track metabolites in plasma.
- Address poor aqueous solubility (<10 µg/mL) via nanoformulation (e.g., PEGylated liposomes) or co-crystallization with β-cyclodextrin.
- Use zebrafish xenograft models for preliminary in vivo efficacy before rodent trials .
Q. What strategies mitigate off-target effects in mechanistic studies of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
